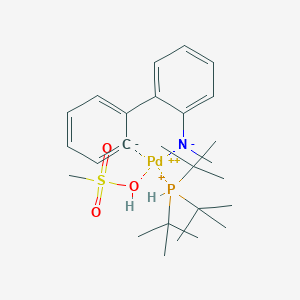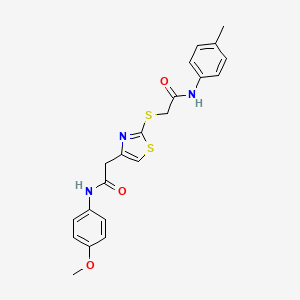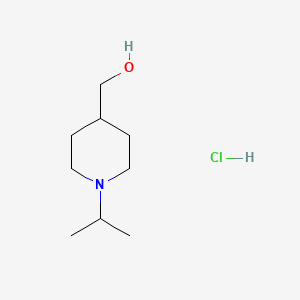
P(t-Bu)3PdG4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P(t-Bu)3PdG4 is a powerful ligand for classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is bench-stable and soluble in most organic solvents .
Molecular Structure Analysis
The molecular formula of P(t-Bu)3PdG4 is C26H43NO3PPdS+ . The molecular weight is 587.1 g/mol . The exact mass and monoisotopic mass are 586.17361 g/mol . The compound has a topological polar surface area of 63.8 Ų . The compound has a complexity of 715 .Chemical Reactions Analysis
P(t-Bu)3PdG4 serves as an unusually reactive catalyst for Stille reactions of aryl chlorides and bromides . It can cross-couple an unprecedented array of aryl chlorides with a range of organotin reagents, including SnBu4 .Physical And Chemical Properties Analysis
P(t-Bu)3PdG4 is a bench-stable compound that is soluble in most organic solvents . It has a molecular weight of 587.1 g/mol . The compound has a topological polar surface area of 63.8 Ų .Scientific Research Applications
- Details : This compound is bench-stable and soluble in most organic solvents. It facilitates reactions like Buchwald-Hartwig cross couplings, Heck reactions, Hiyama couplings, and more .
- Details : Unlike other organic acids, MSA is a strong acid (pKa ≈ -1.9). It remains stable against chemical oxidation and reduction, making it suitable for metal leaching. Additionally, MSA has low toxicity, is biodegradable, and offers an environmentally friendly alternative to traditional acids .
- Details : Its compatibility with electrowinning (forming oxygen gas at the anode) and lack of cathodic reduction of the anion make it advantageous .
- Details : It’s relevant for copper, zinc, cobalt, nickel, and rare earth metallurgy. MSA’s non-oxidizing nature allows for safe metal recovery .
- Details : Its high solubility and versatility make it valuable in these contexts. Additionally, MSA can form strongly oxidizing lixiviants when combined with hydrogen peroxide .
Cross-Coupling Reactions
Hydrometallurgy
Linear Alkylbenzenes Synthesis
Electroplating and Redox-Flow Batteries
Metal Recycling and End-of-Life Product Recovery
Specialty Solvent and Catalyst
Safety and Hazards
In case of inhalation, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, nothing should be given by mouth to an unconscious person, and the mouth should be rinsed with water .
properties
IUPAC Name |
methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFMRPSHDGPKAC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3PPdS+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P(t-Bu)3PdG4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)
![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)
![4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582955.png)
![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2582956.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)
![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)
![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)
